molecular formula C14H23ClN2O B2921457 Dimethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine hydrochloride CAS No. 1052508-50-5

Dimethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine hydrochloride

Cat. No.: B2921457
CAS No.: 1052508-50-5
M. Wt: 270.8
InChI Key: UGUUIGZYCPCCEX-UHFFFAOYSA-N
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Description

Dimethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine hydrochloride is a tertiary amine hydrochloride salt featuring a phenyl ring substituted with a dimethylamino group and a tetrahydrofuran (THF)-derived aminomethyl side chain. The compound’s structure combines aromatic and heterocyclic moieties, which may confer unique physicochemical and pharmacological properties. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical or agrochemical applications.

Properties

IUPAC Name

N,N-dimethyl-4-[(oxolan-2-ylmethylamino)methyl]aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O.ClH/c1-16(2)13-7-5-12(6-8-13)10-15-11-14-4-3-9-17-14;/h5-8,14-15H,3-4,9-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUUIGZYCPCCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNCC2CCCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640728
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of tetrahydrofuran-2-ylmethylamine with a suitable phenyl derivative under controlled conditions. The reaction typically requires the use of a strong base and a reducing agent to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Dimethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Scientific Research Applications of Dimethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine hydrochloride

This compound is a chemical compound utilized in scientific research for its unique chemical properties and reactivity. It is also known by its CAS number 1052508-50-5 . The compound has a molecular formula of C14H23ClN2O and a molecular weight of 270.81 g/mol .

Preparation Methods

This compound can be synthesized through a multi-step organic synthesis process, typically involving the reaction of tetrahydrofuran-2-ylmethylamine with a phenyl derivative under controlled conditions, often using a strong base and a reducing agent. Industrial production involves large-scale reactors with optimized conditions, ensuring careful control of temperature, pressure, and reaction time to achieve high yield and purity.

Chemical Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
  • Substitution: Nucleophilic substitution reactions using alkyl halides and a suitable solvent.

The major products include oxidized derivatives, reduced forms, and substituted analogs.

Applications in Scientific Research

This compound is used in organic synthesis, medicinal chemistry, and material science. Its reactivity makes it a tool in developing new drugs and materials.

Biological Activities

Studies of related compounds suggest that this compound may possess antibacterial and anticancer properties.

Antibacterial Activity:

  • Related compounds have demonstrated activity against Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) studies on related compounds:
CompoundTarget BacteriaMIC (µM)
Dimethyl derivativeS. aureus1.4
Imidazole hybridE. coli40–70
Tetrahydrofuran analogS. aureus20–40

Anticancer Activity:

  • In vitro studies show cytotoxic effects on cancer cell lines, with certain derivatives exhibiting IC50 values as low as 25.72 ± 3.95 μM.
  • Studies involving tumor-bearing mice showed that a related compound significantly suppressed tumor growth.
CompoundCancer Cell LineIC50 (µM)Effect
Dimethyl derivativeMCF cell line25.72Induces apoptosis
Tetrahydrofuran analogTumor-bearing miceN/ASuppresses growth

Mechanism of Action

Dimethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine hydrochloride is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include other amines and phenyl derivatives, but the presence of the tetrahydro-furan-2-ylmethyl group sets it apart.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The compound’s closest structural analogs differ in substituents on the phenyl ring or the heterocyclic moiety. Key examples include:

Compound Name Structure Key Differences Physicochemical/Pharmacological Notes Reference
(4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride 4-Methylbenzyl group instead of dimethylamino-phenyl Increased lipophilicity due to methylbenzyl group; potential altered receptor binding CAS 13605-56-6; used in synthetic chemistry
[4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine hydrochloride Pyran ring instead of furan; 3,4-dimethoxyphenyl group Pyran’s larger ring size may reduce membrane permeability; dimethoxy groups enhance electron-donating effects Molecular formula C₁₄H₂₂ClNO₃; molar mass 287.78
(±)-N-(4-Bromo-2,5-dimethoxyphenethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride Bromo and methoxy substituents; dihydrobenzofuran core Enhanced serotonin receptor affinity (5-HT₂A) due to halogen and methoxy groups Example of biased agonism in CNS research
(4-Dimethylamino-phenethyl)-dimethyl-amine Phenethyl backbone instead of methylene linkage Increased flexibility may improve blood-brain barrier penetration CAS 103798-03-4; molecular weight 192.3

Physicochemical Properties

  • Lipophilicity : The tetrahydrofuran moiety in the target compound likely results in moderate logP values, balancing solubility and membrane permeability. Analogs with longer alkyl chains (e.g., butyltetrahydrofuran in ) exhibit higher lipophilicity, which may enhance tissue distribution but reduce aqueous solubility .
  • Hydrogen Bonding : Similar to the crystal structure of 2-(4-hydroxyphenyl)-3-(trimethylsilyl)propanaminium chloride (), the hydrochloride salt of the target compound likely forms hydrogen-bonded networks, influencing melting point and stability .

Pharmacological Activity

  • Receptor Binding: Compounds with methoxy, halogen, or dimethylamino substituents on aromatic rings (e.g., 25T-NBOMe in ) often show affinity for serotonin receptors. The dimethylamino group in the target compound may act as an electron donor, modulating receptor interactions .

Biological Activity

Dimethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine hydrochloride (CAS Number: 1052508-50-5) is a compound with a unique molecular structure that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including antibacterial and anticancer activities, supported by relevant data and case studies.

  • Molecular Formula : C14H23ClN2O
  • Molecular Weight : 270.81 g/mol
  • Structure : The compound features a dimethylamino group, a tetrahydrofuran moiety, and a phenyl ring, which contribute to its pharmacological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of various derivatives related to this compound. While specific data on this compound is limited, related compounds have shown promising results against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) Studies :
    • Compounds with similar structures exhibited MIC values ranging from 20 µM to 70 µM against strains such as Staphylococcus aureus and Escherichia coli .
    • A notable derivative demonstrated an IC50 value of 1.4 μM against S. aureus, indicating significant antibacterial efficacy .
CompoundTarget BacteriaMIC (µM)Reference
Dimethyl derivativeS. aureus1.4
Imidazole hybridE. coli40–70
Tetrahydrofuran analogS. aureus20–40

Anticancer Activity

The anticancer properties of compounds similar to this compound have been explored in various studies.

  • Case Studies :
    • In vitro studies indicated that certain derivatives showed cytotoxic effects on cancer cell lines, with IC50 values as low as 25.72 ± 3.95 μM, suggesting potential for further development in cancer therapy .
    • A study involving tumor-bearing mice revealed that a related compound significantly suppressed tumor growth, highlighting its therapeutic potential .
CompoundCancer Cell LineIC50 (µM)Effect
Dimethyl derivativeMCF cell line25.72Induces apoptosis
Tetrahydrofuran analogTumor-bearing miceN/ASuppresses growth

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may exert its effects through:

  • Inhibition of Enzymatic Pathways : Similar compounds have shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells, leading to reduced viability.

Q & A

Q. What statistical methods optimize multi-step synthesis processes?

  • Methodological Answer : Response Surface Methodology (RSM) identifies optimal conditions across sequential steps (e.g., condensation, reduction). Multivariate analysis (PCA) correlates impurity profiles with process variables. Machine learning models trained on historical data predict yield outcomes under novel conditions .

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